

# Spectroscopic Characterization of 2-(4-tert-Butylphenyl)ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 2-(4-tert-

**Butylphenyl)ethylamine** and compares its spectral properties with two structurally related phenethylamine derivatives: Phenethylamine and 4-Methylphenethylamine. The data presented herein is essential for the unambiguous identification and quality control of these compounds in a research and drug development setting.

#### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **2-(4-tert-Butylphenyl)ethylamine** and its analogs. Data for **2-(4-tert-Butylphenyl)ethylamine** was predicted using advanced spectral simulation software to provide a reliable reference where experimental data is not readily available.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl<sub>3</sub>)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-(4-tert- Butylphenyl)ethyl amine	7.32	d	2H	Ar-H
7.15	d	2H	Ar-H	
2.95	t	2H	-CH2-NH2	
2.75	t	2H	Ar-CH <sub>2</sub> -	
1.31	S	9H	-C(CH3)3	
1.15	br s	2H	-NH <sub>2</sub>	
Phenethylamine	7.35-7.20	m	5H	Ar-H
2.98	t	2H	-CH2-NH2	
2.77	t	2H	Ar-CH <sub>2</sub> -	_
1.40	S	2H	-NH <sub>2</sub>	_
4- Methylphenethyl amine	7.10	d	2H	Ar-H
7.05	d	2H	Ar-H	
2.93	t	2H	-CH2-NH2	_
2.70	t	2H	Ar-CH₂-	_
2.30	S	3H	Ar-CH₃	_
1.35	S	2H	-NH <sub>2</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl<sub>3</sub>)



Compound	Chemical Shift (δ) ppm	Assignment
2-(4-tert- Butylphenyl)ethylamine	149.5	Ar-C (quaternary)
136.0	Ar-C (quaternary)	
128.0	Ar-CH	_
125.5	Ar-CH	_
43.0	-CH2-NH2	_
38.0	Ar-CH <sub>2</sub> -	_
34.5	-C(CH3)3	_
31.5	-C(CH3)3	_
Phenethylamine	139.5	Ar-C (quaternary)
129.0	Ar-CH	
128.8	Ar-CH	_
126.5	Ar-CH	_
43.5	-CH2-NH2	_
39.5	Ar-CH <sub>2</sub> -	_
4-Methylphenethylamine	136.0	Ar-C (quaternary)
135.5	Ar-C (quaternary)	
129.5	Ar-CH	_
129.0	Ar-CH	_
43.2	-CH2-NH2	_
39.0	Ar-CH <sub>2</sub> -	_
21.0	Ar-CH₃	_

Table 3: Infrared (IR) Spectroscopy Data



Compound	Absorption Peak (cm <sup>-1</sup> )	Functional Group	
2-(4-tert- Butylphenyl)ethylamine	3380-3250 (broad)	N-H stretch (amine)	
3050-3000	Ar C-H stretch		
2960-2850	Aliphatic C-H stretch		
1615, 1515	C=C stretch (aromatic)	_	
830	p-disubstituted benzene	_	
Phenethylamine	3370-3280 (broad)	N-H stretch (amine)	
3080-3020	Ar C-H stretch		
2930-2850	Aliphatic C-H stretch	-	
1605, 1495, 1455	C=C stretch (aromatic)	<del>-</del>	
750, 700	Monosubstituted benzene	_	
4-Methylphenethylamine	3360-3290 (broad)	N-H stretch (amine)	
3030-3000	Ar C-H stretch		
2950-2850	Aliphatic C-H stretch	<del>-</del>	
1610, 1515	C=C stretch (aromatic)	<del>-</del>	
810	p-disubstituted benzene	-	

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)



Compound	Molecular Ion (M+)	Base Peak	Major Fragments
2-(4-tert- Butylphenyl)ethylamin e	177	162	147, 132, 91, 57
Phenethylamine	121	91	92, 77, 65, 30
4- Methylphenethylamine	135	105	120, 91, 77, 30

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- <sup>13</sup>C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the acquisition.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were
  phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative
  to TMS.

### Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.



- Sample Preparation: A small amount of the neat liquid or solid sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a
  resolution of 4 cm<sup>-1</sup>. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
  background spectrum of the clean ATR crystal was recorded prior to the sample
  measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

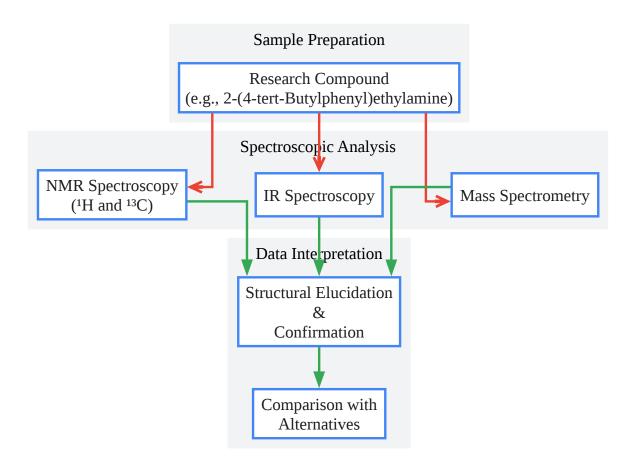
### **Mass Spectrometry (MS)**

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- GC Conditions: A 1 μL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The EI source was operated at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-550.
- Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak of interest were obtained. The mass spectrum is presented as relative intensity versus mass-tocharge ratio (m/z).

# Visualizations Experimental Workflow for Spectroscopic Characterization



The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a research compound.



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Caption: Workflow for spectroscopic analysis.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com